N-(4-CHLOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
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Overview
Description
N-(4-Chlorophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify the functional groups and alter its chemical properties.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as sulfonic acids and amines .
Scientific Research Applications
N-(4-chlorophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities, such as antimicrobial, anti-inflammatory, and anticancer agents.
Biological Studies: The compound is employed in biological assays to study its effects on various cellular processes and molecular targets.
Chemical Biology: It serves as a tool compound for investigating the mechanisms of action of sulfonamide-based drugs and their interactions with biological macromolecules.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active sites of enzymes and modulate their activity. This interaction can lead to the inhibition of enzyme function, disruption of metabolic pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-1,3,4-oxadiazole-2-sulfonamide: This compound shares the chlorophenyl and sulfonamide groups but has an oxadiazole ring instead of a pyrazole ring.
N-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar to the oxadiazole derivative, this compound contains a thiadiazole ring.
N-(4-Chlorophenyl)-1,3,4-triazole-2-sulfonamide: This compound features a triazole ring in place of the pyrazole ring.
Uniqueness
N-(4-chlorophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and biological activities. The presence of the dimethylpyrazole ring enhances its stability and reactivity, making it a valuable compound for various applications in medicinal chemistry and chemical biology .
Properties
IUPAC Name |
N-(4-chlorophenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S/c1-8-11(7-15(2)13-8)18(16,17)14-10-5-3-9(12)4-6-10/h3-7,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFMZNHYPGNQJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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